molecular formula C25H24N4O2 B2916941 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(3-ethylphenyl)urea CAS No. 1796893-33-8

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(3-ethylphenyl)urea

Cat. No.: B2916941
CAS No.: 1796893-33-8
M. Wt: 412.493
InChI Key: SMHNQXDKZATBFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(3-ethylphenyl)urea is a useful research compound. Its molecular formula is C25H24N4O2 and its molecular weight is 412.493. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

New derivatives of pyrimidines and pyrazoles have been synthesized, offering insights into their antimicrobial and analgesic activities. These compounds, characterized through methods such as IR, ^1HNMR, and mass spectral data, contribute to the broader field of medicinal chemistry by providing potential leads for therapeutic agents (Tirlapur & Noubade, 2010).

Radiolabeling for Receptor Characterization

Research involving radioiodinated 1,4-benzodiazepines, closely related to the queried chemical structure, has shown these compounds as high affinity selective antagonists for cholecystokinin receptors. Such studies underscore the potential for these compounds in tumor targeting and receptor characterization in vitro, highlighting their utility in cancer research (Akgün et al., 2009).

Material Science Applications

In the realm of materials science, the introduction of urea functionalities into metal-organic frameworks (MOFs) has been explored for their adsorption capabilities, particularly for SO2 and NH3. This research indicates that urea-functionalized MOFs can significantly enhance gas uptake due to hydrogen-bonding interactions, underscoring the importance of functional group modification in the development of advanced materials (Glomb et al., 2017).

Anticancer Agent Development

The discovery of novel 4-aryl-thieno[1,4]diazepin-2-one derivatives as anticancer agents represents a significant advancement. These compounds exhibit potent antiproliferative activities against specific cancer cell lines, suggesting their potential in developing new therapeutic options for cancer treatment (Lee et al., 2018).

Environmental and Agricultural Chemistry

Studies on the effects of certain pesticides on microbial urease activity in soil and sod provide critical insights into the environmental impact of chemical compounds used in agriculture. Understanding these interactions is vital for developing more sustainable agricultural practices and mitigating negative environmental impacts (Ingram et al., 2005).

Properties

IUPAC Name

1-(3-ethylphenyl)-3-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2/c1-3-17-10-9-13-19(16-17)26-25(31)28-23-24(30)29(2)21-15-8-7-14-20(21)22(27-23)18-11-5-4-6-12-18/h4-16,23H,3H2,1-2H3,(H2,26,28,31)/t23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHNQXDKZATBFU-HSZRJFAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=CC=C1)NC(=O)N[C@@H]2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.